molecular formula C15H19NO2S B4727119 3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4727119
M. Wt: 277.4 g/mol
InChI Key: PXNZZPCFTJABRU-UHFFFAOYSA-N
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Description

3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a butyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves the formation of the pyrrole ring followed by the introduction of the butyl and thiophene substituents. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrrole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes involving pyrrole and thiophene derivatives.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyrrole rings allows for interactions with various biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2’-Bithiophen-5-yl)propanoic acid: Similar structure but with a bithiophene moiety.

    3-(2-Furyl)propanoic acid: Contains a furan ring instead of a thiophene ring.

    3-(4-Hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid: Features a furan ring with additional functional groups.

Uniqueness

3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of the butyl, thiophene, and pyrrole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

IUPAC Name

3-(1-butyl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-2-3-10-16-12(7-9-15(17)18)6-8-13(16)14-5-4-11-19-14/h4-6,8,11H,2-3,7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNZZPCFTJABRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=C1C2=CC=CS2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Reactant of Route 5
3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-butyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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